2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-15-4-1-5-16(21)14(15)11-17(26)25-6-2-3-13-12-22-19(23-18(13)25)24-7-9-27-10-8-24/h1,4-5,12H,2-3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQQVJRCPJYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CC3=C(C=CC=C3Cl)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, antimicrobial properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 315.79 g/mol. The presence of the chloro and fluorine substituents on the phenyl ring and the morpholine moiety contributes to its biological profile.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. The mechanism involves the activation of apoptotic pathways characterized by morphological changes such as chromatin condensation and cell shrinkage .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Glioblastoma Multiforme | 50 | Apoptosis via oxidative stress |
| Breast Adenocarcinoma | 75 | Induction of apoptosis |
| Non-Small Cell Lung Cancer | 100 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against both gram-positive and gram-negative bacteria. Its efficacy was compared to standard antibiotics, showing promising results that suggest it could be developed as a new antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
The biological activity of the compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress : It generates reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.
- Cell Cycle Arrest : In certain cancer cell lines, the compound may cause cell cycle arrest, preventing proliferation.
Case Studies
A notable study investigated the biodistribution of a radiolabeled derivative of this compound in mice bearing Ehrlich solid tumors. The results showed rapid clearance from the bloodstream with significant accumulation in tumor tissues, indicating potential for targeted therapy applications .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antiviral properties, particularly against HIV. For instance, compounds with a 2-chloro-6-fluoro substitution have shown potent inhibitory effects on HIV-1 reverse transcriptase, suggesting potential applications in HIV treatment. The specific compound may possess analogous properties due to its structural similarities to these derivatives .
Anticancer Properties
Studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation. The compound's morpholino group and the pyrido[2,3-d]pyrimidine structure may enhance its antitumor activity by interacting with specific biological pathways involved in cancer progression. This warrants further investigation into its potential as an anticancer agent .
Structure-Activity Relationship (SAR) Studies
Chemical Modifications
The structural components of 2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one allow for various modifications that can lead to improved biological activity. For example, variations in the substituents on the phenyl ring or changes to the morpholino group can significantly alter the compound's pharmacological profile. This aspect is crucial for developing more effective therapeutic agents .
In Silico Studies
Molecular Docking and Simulation
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These computational methods help in understanding how structural modifications might enhance efficacy and reduce toxicity. Such studies are essential for guiding future experimental designs and optimizing lead compounds for drug development .
Toxicological Assessments
Safety Profile Evaluation
Given its chemical nature, assessing the safety profile of this compound is critical. Preliminary toxicological studies indicate that compounds with similar structures may exhibit cytotoxic effects at certain concentrations. Understanding the toxicological implications will be vital for any potential therapeutic applications and will guide dosage recommendations in clinical settings .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Research Findings and Limitations
- SHELX in Structural Studies: The target compound’s crystallographic data, if available, would likely be refined using SHELXL, a program renowned for precision in small-molecule crystallography . This ensures reliability in comparing bond angles and torsional conformations with analogs.
- Gaps in Evidence : The provided evidence lacks specific pharmacological or synthetic data for the target compound. Detailed comparisons require access to primary research on its synthesis, bioactivity, and structural benchmarks.
Q & A
Q. How does the chloro-fluoro substitution pattern influence bioactivity compared to analogs?
- Case Study : Compare with 2-((2-Chloro-6-fluorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (). The electron-withdrawing Cl/F groups enhance electrophilicity, improving target binding. Replace with methyl or methoxy groups to assess steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
